molecular formula C8H11N3S B1416140 6-(Pyrrolidin-1-yl)pyrimidine-4-thiol CAS No. 1023813-26-4

6-(Pyrrolidin-1-yl)pyrimidine-4-thiol

Cat. No.: B1416140
CAS No.: 1023813-26-4
M. Wt: 181.26 g/mol
InChI Key: CNXONNHEKCTPAX-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-yl)pyrimidine-4-thiol is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-1-yl)pyrimidine-4-thiol typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chloro-6-(pyrrolidin-1-yl)pyrimidine with thiourea under basic conditions to yield the desired thione compound . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-yl)pyrimidine-4-thiol can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Pyrrolidin-1-yl)pyrimidine-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)pyrimidine-4-thiol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thione group can interact with metal ions or other electrophilic centers, while the pyrrolidine group can enhance binding affinity through hydrophobic interactions or hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyrrolidin-1-yl)pyrimidine-4-thiol is unique due to the presence of both a pyrrolidine group and a thione group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-pyrrolidin-1-yl-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c12-8-5-7(9-6-10-8)11-3-1-2-4-11/h5-6H,1-4H2,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXONNHEKCTPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=S)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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